molecular formula C20H6F6O5 B13332195 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid

Cat. No.: B13332195
M. Wt: 440.2 g/mol
InChI Key: ORONBRKGFGAUNL-UHFFFAOYSA-N
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Description

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid is a complex organic compound with the molecular formula C20H10F6O5. This compound is known for its unique structural features, which include multiple fluorine atoms and a xanthene core. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid typically involves multiple steps. One common method starts with the preparation of the xanthene core, followed by the introduction of fluorine atoms and the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe or indicator in various analytical techniques.

    Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and xanthene core play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
  • 2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-4,5,6-trifluorobenzoic acid

Uniqueness

2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid stands out due to its high fluorine content and the presence of a xanthene core. These features contribute to its unique chemical properties, such as high stability, strong fluorescence, and specific reactivity patterns. These characteristics make it particularly valuable in applications requiring precise and reliable performance.

Properties

Molecular Formula

C20H6F6O5

Molecular Weight

440.2 g/mol

IUPAC Name

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3,4,5,6-tetrafluorobenzoic acid

InChI

InChI=1S/C20H6F6O5/c21-7-1-5-11(3-9(7)27)31-12-4-10(28)8(22)2-6(12)13(5)14-15(20(29)30)17(24)19(26)18(25)16(14)23/h1-4,27H,(H,29,30)

InChI Key

ORONBRKGFGAUNL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)O)OC3=CC(=O)C(=CC3=C2C4=C(C(=C(C(=C4F)F)F)F)C(=O)O)F

Origin of Product

United States

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